

Unraveling Benzyl (3-oxocyclobutyl)carbamate: A Technical Overview of a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: Benzyl (3-oxocyclobutyl)carbamate

Cat. No.: B173344

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While the definitive crystal structure of **Benzyl (3-oxocyclobutyl)carbamate** remains to be reported in publicly accessible scientific literature, this technical guide provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant role as a building block in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Physicochemical Properties

Benzyl (3-oxocyclobutyl)carbamate is an organic compound with the molecular formula $C_{12}H_{13}NO_3$.^[1] It presents as an off-white to yellow solid and is utilized as a crucial intermediate in the synthesis of various organic molecules and pharmaceuticals.^{[1][2]}

Property	Value
CAS Number	130369-36-7
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol [1]
Appearance	Off-white to yellow solid[1]
Boiling Point (Predicted)	403.3 ± 44.0 °C[1]
Density (Predicted)	1.22 g/cm ³ [1]
pKa (Predicted)	11.39 ± 0.20[1]
Storage Temperature	2-8°C[1]

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

A common synthetic route to **Benzyl (3-oxocyclobutyl)carbamate** involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl alcohol.[1]

Experimental Protocol:

- **Reaction Setup:** To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and N,N-diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol) in toluene (8 mL), add diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) at room temperature.[1][3]
- **Heating:** The reaction mixture is heated to 60°C under an argon atmosphere for 3 hours.[1][3]
- **Addition of Benzyl Alcohol:** Following the initial heating period, benzyl alcohol (1.14 g, 10.52 mmol) is added to the mixture.[1][3]
- **Overnight Reaction:** The mixture is then stirred overnight at 60°C.[1][3]
- **Purification:** After the reaction is complete, the mixture is concentrated, and the resulting residue is purified by silica gel chromatography using a petroleum ether:ethyl acetate (8:1)

solvent system.^[1] This process yields the desired product, **Benzyl (3-oxocyclobutyl)carbamate**.^[1]

Characterization Data:

- ¹H NMR (500 MHz, CDCl₃): δ 7.38-7.33 (m, 5H), 5.12 (d, J = 7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm.^[1]
- ESI-MS (m/z): 220.2 [M + 1]⁺.^[1]



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Caption: Synthesis workflow for **Benzyl (3-oxocyclobutyl)carbamate**.

Role in Drug Development

Benzyl (3-oxocyclobutyl)carbamate serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it is used in the preparation of abrocitinib, a Janus kinase (JAK) inhibitor used for the treatment of atopic dermatitis.^[1] The carbamate group in **Benzyl (3-oxocyclobutyl)carbamate** often acts as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis to ensure specific chemical transformations occur at desired positions within a molecule.

Due to the absence of published data on the direct biological signaling pathways involving **Benzyl (3-oxocyclobutyl)carbamate** itself, a signaling pathway diagram cannot be provided. Its primary role, as documented, is that of a synthetic precursor.

In conclusion, while the crystal structure of **Benzyl (3-oxocyclobutyl)carbamate** is not currently available in the public domain, its synthesis and utility as a pharmaceutical intermediate are well-established. Further research into its solid-state properties could provide valuable insights for its application in pharmaceutical manufacturing and development.

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